(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a trifluoromethyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)aniline with benzyl isothiocyanate to form an intermediate, which is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
- (2Z)-2-{[4-Chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-(3,4-Dimethoxybenzyl)-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
What sets (2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H22F3N3O3S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H22F3N3O3S/c1-35-21-9-5-8-20(14-21)30-24(34)22-15-23(33)32(16-17-6-3-2-4-7-17)25(36-22)31-19-12-10-18(11-13-19)26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,34) |
InChI Key |
ZNJVSACKUSMQEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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